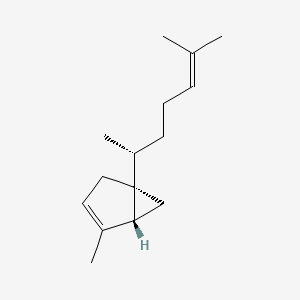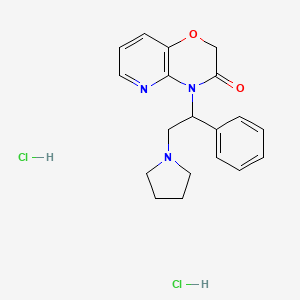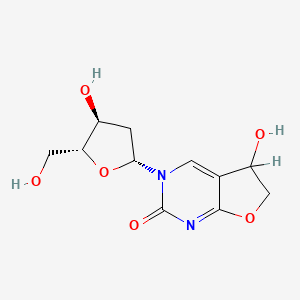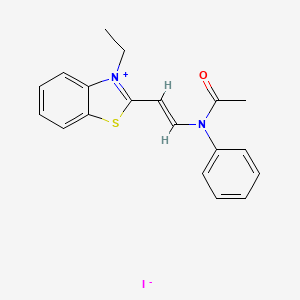![molecular formula C70H138O6Sn B12759526 Stannane, butyltris[(1-oxodocosyl)oxy]- CAS No. 58636-10-5](/img/structure/B12759526.png)
Stannane, butyltris[(1-oxodocosyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris[(1-oxodocosyl)oxy]stannane is a chemical compound with the molecular formula C70H138O6Sn. It is a tin-based organometallic compound that is used in various industrial and research applications. The compound is known for its unique properties, which make it valuable in different fields of science and technology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris[(1-oxodocosyl)oxy]stannane typically involves the reaction of butylstannane with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butylstannane+3Docosanoic acid→Butyltris[(1-oxodocosyl)oxy]stannane+3Water
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Butyltris[(1-oxodocosyl)oxy]stannane involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which are then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyltris[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different tin-based compounds.
Substitution: The compound can undergo substitution reactions where the butyl or docosanoic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce different organotin compounds.
Scientific Research Applications
Butyltris[(1-oxodocosyl)oxy]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery and therapeutic applications.
Industry: It is used in the production of coatings, plastics, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which Butyltris[(1-oxodocosyl)oxy]stannane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Butyltris[(1-oxooctadecyl)oxy]stannane
- Butyltris[(1-oxoeicosyl)oxy]stannane
- Butyltris[(1-oxotetracosyl)oxy]stannane
Uniqueness
Butyltris[(1-oxodocosyl)oxy]stannane is unique due to its specific molecular structure, which imparts distinct properties compared to similar compounds. Its longer carbon chain (docosyl group) provides different physical and chemical characteristics, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
58636-10-5 |
|---|---|
Molecular Formula |
C70H138O6Sn |
Molecular Weight |
1194.5 g/mol |
IUPAC Name |
[butyl-di(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/3C22H44O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-4-2;/h3*2-21H2,1H3,(H,23,24);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
VBGJSFNCACJCBQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















